(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
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Overview
Description
(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-chlorophenyl)methanamine
- (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-hydroxyphenyl)methanamine
Uniqueness
The uniqueness of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15FN4O |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C16H15FN4O/c1-22-13-7-3-4-10(9-13)14(18)16-19-15(20-21-16)11-5-2-6-12(17)8-11/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChI Key |
ZVNDSHXIPNTYBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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